3-(2-Benzylbutyl)aniline
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Overview
Description
3-(2-Benzylbutyl)aniline is an organic compound belonging to the class of aromatic amines It features a benzyl group attached to the butyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzylbutyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a benzene ring can be reduced using reagents like zinc, tin, or iron in the presence of hydrochloric acid . Another method includes the nucleophilic substitution of aryl halides using sodium amide in ammonia .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes. For example, the nitration of benzene followed by catalytic hydrogenation of nitrobenzene can yield aniline derivatives . This method is economically efficient and widely used in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Benzylbutyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Zinc, tin, or iron with hydrochloric acid.
Substitution: Sodium amide in ammonia.
Major Products:
Oxidation: Benzoic acids.
Reduction: Aniline derivatives.
Substitution: Aniline derivatives.
Scientific Research Applications
3-(2-Benzylbutyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Benzylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. Its aromatic ring allows for resonance stabilization, making it reactive in electrophilic aromatic substitution reactions . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single benzene ring attached to an amine group.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Benzylamine: Contains a benzyl group attached directly to an amine group.
Uniqueness: 3-(2-Benzylbutyl)aniline is unique due to its extended butyl chain and benzyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
80861-26-3 |
---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
3-(2-benzylbutyl)aniline |
InChI |
InChI=1S/C17H21N/c1-2-14(11-15-7-4-3-5-8-15)12-16-9-6-10-17(18)13-16/h3-10,13-14H,2,11-12,18H2,1H3 |
InChI Key |
XXBPUVBNKJJCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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